REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[CH:4][N:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][N:19]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=2)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:2.3,6.7.8.9.10|
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Name
|
|
Quantity
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4.3 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)Br
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Name
|
|
Quantity
|
3.2 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCNCC1
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Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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318 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
600 mg
|
Type
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catalyst
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The flask was evacuated
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Type
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CUSTOM
|
Details
|
flushed with N2(g) twice
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Type
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ADDITION
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Details
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was added in one portion
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Type
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TEMPERATURE
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Details
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The mixture was cooled to rt
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
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CONCENTRATION
|
Details
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concentrated
|
Type
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CUSTOM
|
Details
|
to give a clear golden oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on FCC (0 to 5% 2 M NH3 in MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=NC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |